N-[(Furan-2-YL)methyl]-6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-[(Furan-2-YL)methyl]-6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound that features a unique combination of furan, benzothiophene, and benzamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Furan-2-YL)methyl]-6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multi-step organic reactions The process begins with the preparation of the furan-2-ylmethyl intermediate, which is then coupled with a benzothiophene derivative
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(Furan-2-YL)methyl]-6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The benzothiophene ring can be reduced to form tetrahydrobenzothiophene derivatives.
Substitution: The benzamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Tetrahydrobenzothiophene derivatives.
Substitution: Various substituted benzamido derivatives.
Scientific Research Applications
N-[(Furan-2-YL)methyl]-6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(Furan-2-YL)methyl]-6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The furan and benzothiophene rings can interact with enzymes and receptors through π-π stacking and hydrogen bonding. The benzamido group can form additional hydrogen bonds, enhancing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(Furan-2-YL)methyl]-6-methyl-2-(benzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- N-[(Furan-2-YL)methyl]-6-methyl-2-(3-chlorobenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- N-[(Furan-2-YL)methyl]-6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-sulfonamide
Uniqueness
N-[(Furan-2-YL)methyl]-6-methyl-2-(3-methylbenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring enhances its reactivity, while the benzothiophene and benzamido groups contribute to its stability and bioactivity. This unique combination makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-6-methyl-2-[(3-methylbenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O3S/c1-14-5-3-6-16(11-14)21(26)25-23-20(18-9-8-15(2)12-19(18)29-23)22(27)24-13-17-7-4-10-28-17/h3-7,10-11,15H,8-9,12-13H2,1-2H3,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYHOSRTKIPFIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=C2C(=O)NCC3=CC=CO3)NC(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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